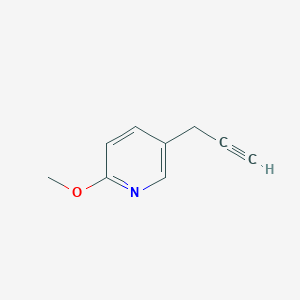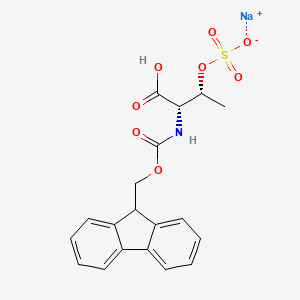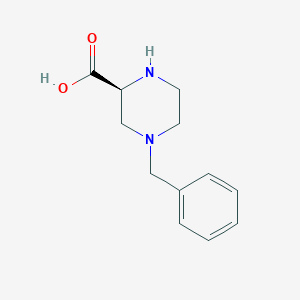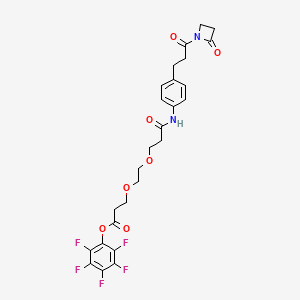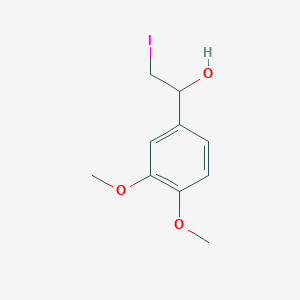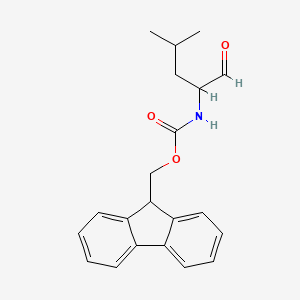
Furan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-amine hydrochloride: is an organic compound that belongs to the class of heterocyclic amines. It is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Furan-3-carboxylic acid: One common method involves the reduction of furan-3-carboxylic acid to furan-3-methanol, followed by conversion to furan-3-amine through a series of reactions including amination and subsequent formation of the hydrochloride salt.
From Furan-3-aldehyde: Another method involves the reductive amination of furan-3-aldehyde using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production often involves catalytic hydrogenation processes and the use of continuous flow reactors to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan-3-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction: The compound can be reduced to form furan-3-methanol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products include furan-3-carboxylic acid and other oxidized derivatives.
Reduction: Products include furan-3-methanol and other reduced forms.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Furan-3-amine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological molecules and to develop bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, it is used in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of furan-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Furan-2-amine: Similar structure but with the amine group at the 2-position.
Pyrrole-3-amine: Similar structure but with a nitrogen atom in the ring instead of oxygen.
Thiophene-3-amine: Similar structure but with a sulfur atom in the ring instead of oxygen.
Uniqueness: Furan-3-amine hydrochloride is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the properties of the furan ring are advantageous.
Properties
Molecular Formula |
C4H6ClNO |
|---|---|
Molecular Weight |
119.55 g/mol |
IUPAC Name |
furan-3-amine;hydrochloride |
InChI |
InChI=1S/C4H5NO.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H |
InChI Key |
TWYGYTJYBWFGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
